molecular formula C23H33N5O3 B11184329 1-(4-ethoxyphenyl)-7,8-dimethyl-3-[3-(morpholin-4-yl)propyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

1-(4-ethoxyphenyl)-7,8-dimethyl-3-[3-(morpholin-4-yl)propyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

Cat. No.: B11184329
M. Wt: 427.5 g/mol
InChI Key: FKUMXVDXUFTYMW-UHFFFAOYSA-N
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Description

1-(4-ethoxyphenyl)-7,8-dimethyl-3-[3-(morpholin-4-yl)propyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrimido[1,2-a][1,3,5]triazin-6-one core, which is a fused ring system containing nitrogen atoms

Preparation Methods

The synthesis of 1-(4-ethoxyphenyl)-7,8-dimethyl-3-[3-(morpholin-4-yl)propyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one typically involves multiple steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. For example, the cyclization reaction of 3-(4-ethoxyphenyl)-1-(naphthalen-1-yl)prop-2-en-1-one using hydrazine hydrate in an acetic acid medium can lead to the formation of the desired compound . Industrial production methods may involve optimization of these reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(4-ethoxyphenyl)-7,8-dimethyl-3-[3-(morpholin-4-yl)propyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the aromatic ring or the morpholine moiety. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-ethoxyphenyl)-7,8-dimethyl-3-[3-(morpholin-4-yl)propyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: This compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an antiviral, anticancer, or antimicrobial agent.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-ethoxyphenyl)-7,8-dimethyl-3-[3-(morpholin-4-yl)propyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to specific active sites, inhibiting or modulating the activity of these targets. The pathways involved can vary depending on the specific biological context and the nature of the target.

Comparison with Similar Compounds

1-(4-ethoxyphenyl)-7,8-dimethyl-3-[3-(morpholin-4-yl)propyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one can be compared with other similar compounds, such as:

Properties

Molecular Formula

C23H33N5O3

Molecular Weight

427.5 g/mol

IUPAC Name

1-(4-ethoxyphenyl)-7,8-dimethyl-3-(3-morpholin-4-ylpropyl)-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C23H33N5O3/c1-4-31-21-8-6-20(7-9-21)27-16-26(11-5-10-25-12-14-30-15-13-25)17-28-22(29)18(2)19(3)24-23(27)28/h6-9H,4-5,10-17H2,1-3H3

InChI Key

FKUMXVDXUFTYMW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2CN(CN3C2=NC(=C(C3=O)C)C)CCCN4CCOCC4

Origin of Product

United States

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